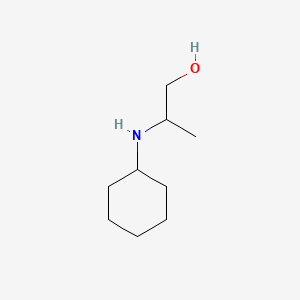

2-(Cyclohexylamino)propan-1-ol

Description

Significance within β-Amino Alcohol Chemistry

β-Amino alcohols are a crucial class of organic compounds that contain both an amine and a hydroxyl functional group. alfa-chemistry.com This dual functionality allows them to participate in a wide array of chemical reactions and makes them valuable building blocks in organic synthesis. alfa-chemistry.comrroij.com The chiral β-amino alcohol framework is particularly important as it is a common structural motif in many pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn

The significance of β-amino alcohols like 2-(cyclohexylamino)propan-1-ol extends to their use as chiral ligands and auxiliaries in asymmetric catalysis. westlake.edu.cnresearchgate.netopenaccessjournals.com Their ability to coordinate with metal centers and create a chiral environment is instrumental in controlling the stereochemical outcome of chemical reactions, leading to the synthesis of enantiomerically pure compounds. openaccessjournals.comacs.org The development of efficient synthetic methods for producing chiral β-amino alcohols is an active area of research, driven by the high demand for these compounds in various scientific and industrial fields. westlake.edu.cn

Historical Context of Research on Analogous Structures

The study of β-amino alcohols has a rich history, with early research focusing on their synthesis and reactions. A common and historically significant method for synthesizing β-amino alcohols is the ring-opening of epoxides with amines. rroij.comopenaccessjournals.comresearchgate.net This reaction, while effective, often requires careful control of reaction conditions to achieve the desired regioselectivity. researchgate.net

Over the years, numerous other synthetic strategies have been developed. These include the reduction of α-amino ketones or α-hydroxy imines, aldol-type additions, and the Mannich reaction. westlake.edu.cnacs.org More recent advancements have focused on developing catalytic asymmetric methods to produce enantiomerically pure β-amino alcohols from simple starting materials. westlake.edu.cn For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a promising strategy. westlake.edu.cn The historical progression of these synthetic methods highlights the continuous effort to develop more efficient, selective, and sustainable routes to this important class of compounds.

Research Trajectories and Scope within Organic Synthesis and Catalysis

Current research on this compound and related β-amino alcohols is largely directed towards their application in organic synthesis and catalysis. One major area of focus is their use as chiral ligands for transition metal catalysts. openaccessjournals.comrsc.org These ligands have been successfully employed in a variety of asymmetric transformations, including reductions, additions, and cross-coupling reactions. acs.org The steric and electronic properties of the β-amino alcohol can be fine-tuned by modifying the substituents on the nitrogen and carbon atoms, allowing for the optimization of catalyst performance for specific reactions.

Another significant research trajectory involves the use of β-amino alcohols as chiral auxiliaries. lookchem.com In this role, the β-amino alcohol is temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. This approach has been instrumental in the synthesis of a wide range of complex chiral molecules.

Furthermore, β-amino alcohols themselves are valuable synthetic intermediates for the preparation of more complex molecules with potential biological activity. lookchem.comalfa-chemistry.com The presence of both an amine and a hydroxyl group provides two reactive sites that can be selectively functionalized to build larger and more intricate molecular architectures. alfa-chemistry.com The ongoing exploration of new reactions and applications for β-amino alcohols like this compound continues to expand the toolkit of synthetic organic chemists.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H19NO | lookchem.comachemblock.com |

| Molecular Weight | 157.25 g/mol | lookchem.com |

| Boiling Point | 275.4°C at 760 mmHg | lookchem.com |

| Flash Point | 107.1°C | lookchem.com |

| Density | 0.95 g/cm³ | lookchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

27840-90-0 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-(cyclohexylamino)propan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-8(7-11)10-9-5-3-2-4-6-9/h8-11H,2-7H2,1H3 |

InChI Key |

XPWWRSIBXKFKTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)NC1CCCCC1 |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Control in 2 Cyclohexylamino Propan 1 Ol Chemistry

Fundamental Considerations of Molecular Chirality and Stereogenicity

Chirality is a fundamental property of molecules that lack an internal plane of symmetry and are non-superimposable on their mirror images. libretexts.org Molecules possessing this property are termed "chiral," and the two non-superimposable mirror-image forms are called enantiomers. libretexts.org A common source of chirality is the presence of a stereogenic center, typically a tetrahedral carbon atom bonded to four different substituents. libretexts.org

The structure of 2-(cyclohexylamino)propan-1-ol contains two stereogenic centers: one at the carbon atom bearing the hydroxyl group (C1) and another at the carbon atom bearing the cyclohexylamino group (C2). The presence of two stereocenters means that four distinct stereoisomers can exist: two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is described as diastereomeric. libretexts.org These diastereomers are often designated with syn and anti descriptors to denote the relative configuration of the substituents at the two chiral centers.

The distinct three-dimensional arrangement of atoms in each stereoisomer dictates its interaction with other chiral molecules, such as biological receptors or chiral catalysts. This difference underpins the importance of asymmetric synthesis, which aims to produce a single desired stereoisomer. ankara.edu.tr

Asymmetric Synthesis Strategies

To obtain enantiomerically pure β-amino alcohols, chemists employ several sophisticated strategies that leverage chirality from different sources to influence the formation of new stereocenters. ankara.edu.trddugu.ac.in These strategies can be broadly categorized into chiral pool derivations, chiral auxiliary-controlled synthesis, and enantioselective catalysis.

Chiral Pool Derivations

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. ddugu.ac.inwikipedia.org Abundant sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org For the synthesis of β-amino alcohols like this compound, natural α-amino acids such as alanine (B10760859) are highly valuable starting points.

The general approach involves the chemical modification of the starting amino acid while preserving its inherent stereocenter. A common transformation is the reduction of the carboxylic acid functionality of an amino acid to a primary alcohol, yielding a chiral β-amino alcohol. This method is a direct and often efficient way to access optically pure compounds. However, a significant limitation of this approach is that the variety of accessible target molecules is restricted to the range of available chiral precursors in nature.

Chiral Auxiliary-Controlled Synthesis

The chiral auxiliary approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.orgwikiwand.com This auxiliary directs the stereochemical course of a subsequent reaction, creating a new stereocenter with high diastereoselectivity. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.orgwikiwand.com

A widely used class of chiral auxiliaries for stereoselective synthesis are the Evans oxazolidinones, which are derived from chiral amino alcohols. wikipedia.orgingentaconnect.com In a typical sequence for β-amino alcohol synthesis, an achiral carboxylic acid derivative is first coupled to the Evans auxiliary to form a chiral imide. santiago-lab.com This intermediate can then undergo diastereoselective reactions, such as aldol (B89426) additions or alkylations. wikipedia.orgblogspot.com The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thereby controlling the stereochemistry of the newly formed chiral center. blogspot.com Subsequent removal of the auxiliary reveals the enantiomerically enriched product. blogspot.com

Table 1: Common Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans Oxazolidinones | Aldol reactions, Alkylations | Forms predictable Z-enolates, high diastereoselectivity. ingentaconnect.comblogspot.com |

| Pseudoephedrine Amides | Alkylations | Directs alkylation to be syn to the methyl group and anti to the hydroxyl group. wikipedia.org |

| Camphorsultam | Diels-Alder reactions, Alkylations | Highly crystalline derivatives aid in purification. |

| (S)- or (R)-1-Amino-2-methoxymethylpyrrolidine (SAMP/RAMP) | Alkylation of ketones/aldehydes | Forms metallo-hydrazones for asymmetric C-C bond formation. |

Enantioselective Catalysis

Enantioselective catalysis is a powerful strategy where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. nih.gov This approach is highly efficient and atom-economical. The catalyst creates a chiral environment around the substrate, leading to a lower energy transition state for the formation of one enantiomer over the other. uvic.ca

For the synthesis of β-amino alcohols, several catalytic methods are prominent:

Asymmetric Hydrogenation: This technique often involves the reduction of α-amino ketones or related prochiral precursors using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP). ru.nlwikipedia.org The Noyori asymmetric hydrogenation, for instance, is a well-established method for the enantioselective reduction of ketones and imines. harvard.edunobelprize.org

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor molecule (like 2-propanol or formic acid) in place of molecular hydrogen gas. ru.nlecnu.edu.cn Chiral ruthenium, rhodium, or iridium complexes containing ligands derived from β-amino alcohols or diamines are effective catalysts. ecnu.edu.cnrsc.org

Organocatalysis: In recent years, small organic molecules have emerged as effective catalysts for asymmetric transformations. Chiral primary β-amino alcohols, for example, have been shown to catalyze reactions like the Michael addition, which can be a step in the synthesis of more complex chiral structures. nih.gov

Specific Asymmetric Methodologies for β-Amino Alcohol Scaffolds

Building upon the general strategies, specific and highly optimized methodologies have been developed for constructing the β-amino alcohol motif with high stereocontrol.

Asymmetric Reduction of Prochiral Precursors

A direct and widely used method for preparing chiral β-amino alcohols is the asymmetric reduction of a prochiral α-amino ketone. nih.govnih.gov The ketone carbonyl group is reduced to a hydroxyl group, creating a new stereocenter. The stereochemical outcome is controlled by the chiral reducing agent or catalyst employed.

The substrate for synthesizing this compound would be 1-(cyclohexylamino)propan-2-one. The reduction of this prochiral ketone can be achieved using various systems:

Catalytic Hydrogenation: Transition metal catalysts, particularly those developed by Noyori and others, are highly effective. wikipedia.orgnobelprize.org For example, a ruthenium catalyst complexed with a chiral diphosphine ligand like (R)-BINAP can reduce the ketone to the corresponding (R)-alcohol with high enantiomeric excess (ee). The choice of the ligand's enantiomer ((R) or (S)) determines the absolute configuration of the alcohol product. harvard.edu

Chiral Borohydride (B1222165) Reagents: Stoichiometric chiral reducing agents, such as those prepared from borohydrides modified with chiral ligands, can provide good enantioselectivity. nih.gov

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction uses a catalytic amount of a chiral oxazaborolidine with a stoichiometric amount of a borane (B79455) source (e.g., borane-THF complex or catecholborane). wikipedia.org This system is highly reliable for the enantioselective reduction of a wide range of prochiral ketones. wikipedia.orgnih.gov

Biocatalysis: Enzymes, particularly ketoreductases (KREDs), are increasingly used for the asymmetric reduction of ketones. nih.gov These biocatalysts can offer extremely high yields and enantioselectivities (>99% ee) under mild reaction conditions. nih.gov

Table 2: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

| Catalytic System | Catalyst/Reagent | Typical Substrate | Advantages |

| Asymmetric Hydrogenation | Ru-BINAP, Rh-DIPAMP | Functionalized Ketones | High turnover numbers, excellent enantioselectivity. nobelprize.org |

| Asymmetric Transfer Hydrogenation | Ru/Rh/Ir with chiral amino alcohol or diamine ligands | Aromatic Ketones | Avoids use of H₂ gas, mild conditions. ecnu.edu.cn |

| CBS Reduction | Chiral Oxazaborolidine + Borane | Simple Ketones | Predictable stereochemistry, high enantioselectivity. wikipedia.org |

| Biocatalysis | Ketoreductases (KREDs) | Wide range of ketones | Extremely high ee, environmentally friendly conditions. nih.gov |

Asymmetric Aminohydroxylation of Olefins

Asymmetric aminohydroxylation (AA) is a powerful method for the direct, enantioselective synthesis of β-amino alcohols from prochiral olefins. The Sharpless Asymmetric Aminohydroxylation is a prominent example of this transformation. nih.gov This reaction typically utilizes an osmium catalyst, a chiral ligand derived from cinchona alkaloids (such as dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives), and a nitrogen source. nih.govsemanticscholar.org

The reaction proceeds via a regio- and syn-selective addition of the amino and hydroxyl groups across the double bond of an alkene. nih.govrsc.org For the synthesis of a compound like this compound, a suitable olefin precursor would be allylcyclohexylamine (B145648) or a protected variant. The choice of the chiral ligand dictates which enantiomer of the amino alcohol is formed. For instance, ligands derived from DHQD generally yield one enantiomer, while DHQ-derived ligands produce the opposite. This method can achieve high levels of regioselectivity and enantioselectivity, often exceeding 98% enantiomeric excess (e.e.). sioc-journal.cn

The general scheme involves the reaction of an alkene with a nitrogen source, such as a salt of an N-halosulfonamide, amide, or carbamate, in the presence of osmium tetroxide (OsO₄) and the chiral ligand. semanticscholar.orgrsc.org

Table 1: Representative Data for Asymmetric Aminohydroxylation of an Olefin Illustrative data based on typical results for the Sharpless Asymmetric Aminohydroxylation.

| Entry | Olefin Substrate | Chiral Ligand | Nitrogen Source | Regioselectivity | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| 1 | Propylene (B89431) | (DHQD)₂-PHAL | Chloramine-T | >20:1 | 99% |

| 2 | Propylene | (DHQ)₂-PHAL | Chloramine-T | >20:1 | 98% |

| 3 | Styrene | (DHQD)₂-PHAL | Acyl-N-chlorosulfonamide | 19:1 | 96% |

Organocatalytic Processes

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. These catalysts offer advantages such as being metal-free, less sensitive to air and moisture, and readily available. For the synthesis of chiral amino alcohols, organocatalytic approaches often involve the asymmetric functionalization of aldehydes or ketones.

A potential organocatalytic route to this compound could involve an asymmetric Mannich reaction or an α-amination of a propanal derivative, followed by reduction. For example, a chiral proline-based catalyst could be used to facilitate the enantioselective addition of an amine to an aldehyde. While direct organocatalytic aminohydroxylation of olefins is less common than metal-catalyzed versions, related strategies provide access to the desired chiral building blocks. For instance, an asymmetric formal cycloaddition reaction between bicyclo[1.1.0]butanes and N-aryl imines, catalyzed by a chiral Brønsted acid, can produce chiral azabicycles with high enantioselectivity (up to 99:1 e.r.), showcasing the power of organocatalysis in creating complex chiral amine structures. nih.gov

Table 2: Organocatalytic Asymmetric Synthesis - Illustrative Example This table demonstrates the effectiveness of organocatalysis in a representative asymmetric transformation.

| Entry | Substrate | Catalyst | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|---|

| 1 | N-aryl imine + BCB | Chiral IDPi Brønsted Acid | Chiral aza-BCH | 85 | 99:1 |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis involves the use of a chiral auxiliary or a substrate with pre-existing stereocenters to control the formation of a new stereocenter. The goal is to create a specific diastereomer, which can then be isolated and the chiral auxiliary removed to yield the desired enantiomerically pure compound.

One approach for synthesizing this compound diastereoselectively would be to start with a chiral building block, such as an enantiomerically pure amino acid like L- or D-alanine. The carboxylic acid group can be reduced to an alcohol, and the amino group can be subsequently alkylated with a cyclohexyl group. The stereochemistry of the final product is directly derived from the starting chiral material.

Alternatively, a chiral auxiliary can be attached to a prochiral substrate. For example, reacting a propane (B168953) derivative with a chiral sulfinyl imine can lead to a stereocontrolled addition of an organometallic reagent. mdpi.com The sulfinyl group directs the incoming nucleophile to one face of the imine, leading to the formation of one diastereomer in high excess. Subsequent removal of the sulfinyl group reveals the chiral amine. This strategy allows for the synthesis of diverse substituted amino alcohols with excellent stereocontrol. nih.gov

Table 3: Diastereoselective Synthesis via Chiral Auxiliary Representative results for a diastereoselective addition to a chiral N-tert-butanesulfinyl imine.

| Entry | Imine Substrate | Nucleophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | (R)-N-tert-Butanesulfinyl propanimine | MeMgBr | 98:2 |

| 2 | (R)-N-tert-Butanesulfinyl propanimine | EtLi | 97:3 |

Enantiomeric Resolution Techniques

When a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), resolution techniques are required to separate them. Chiral resolution is a critical process for obtaining enantiomerically pure compounds. wikipedia.org

Chiral Chromatographic Separations (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.cz This method relies on a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. researchgate.net The enantiomers of the racemic mixture are passed through the column containing the CSP.

Chiral recognition occurs through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. ceon.rs Due to differences in the stability of these complexes, one enantiomer interacts more strongly with the CSP and is retained longer in the column, while the other enantiomer elutes more quickly. csfarmacie.cz This difference in retention time allows for their separation. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are widely used and are effective for resolving a broad range of chiral compounds, including amino alcohols. mdpi.com

Table 4: Chiral HPLC Separation of a Racemic Amino Alcohol Illustrative parameters for the separation of enantiomers.

| Parameter | Value / Condition |

|---|---|

| Column | Chiralpak IA (Amylose-based CSP) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 11.2 min |

| Resolution Factor (Rs) | > 1.5 |

Chemical Resolution via Diastereomeric Salt Formation

One of the oldest and most common methods for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This technique is particularly suitable for racemic amines like this compound, which can react with a chiral acid to form salts.

The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, such as (+)-tartaric acid, (R)-mandelic acid, or camphorsulfonic acid. wikipedia.orglibretexts.org This reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. nih.gov This difference allows for their separation by fractional crystallization. One diastereomeric salt will typically be less soluble and will crystallize out of the solution, while the more soluble salt remains dissolved. nih.gov

After separating the crystallized salt by filtration, it is treated with a base to neutralize the chiral acid and regenerate the free, enantiomerically pure amine. The resolving agent can often be recovered and reused. researchgate.net

Table 5: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases |

| (R)-(-)-Mandelic Acid | Chiral Acid | Resolution of racemic amines and alcohols |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid | Resolution of racemic bases |

Chemical Reactivity and Organic Transformations of 2 Cyclohexylamino Propan 1 Ol

Reactivity Analysis of the Amino and Hydroxyl Functional Groups

The reactivity of 2-(Cyclohexylamino)propan-1-ol stems from the nucleophilic nature of the nitrogen atom in the secondary amino group and the oxygen atom in the primary hydroxyl group. The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a Brønsted-Lowry base. Consequently, it readily participates in reactions with electrophiles such as alkyl halides, acyl chlorides, and aldehydes.

The primary hydroxyl group, while also nucleophilic, is generally less so than the amino group under neutral or basic conditions. However, its reactivity can be enhanced in the presence of an acid catalyst, which protonates the oxygen atom, making it a better leaving group in substitution reactions. The hydroxyl group is also susceptible to oxidation to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Mechanistic Studies of Reactions Involving this compound

While specific mechanistic studies for this compound are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from studies on structurally similar N-substituted amino alcohols.

The reaction pathways for transformations involving this compound are characteristic of its constituent functional groups. For instance, in acylation reactions, the more nucleophilic amino group is expected to react preferentially over the hydroxyl group under neutral or slightly basic conditions. This would lead to the formation of an amide. To achieve selective acylation of the hydroxyl group, protection of the amino group would be necessary.

Kinetic studies on the esterification of N,N-dialkylamino alcohols have shown that the amino group can play a significant role in the reaction rate. It is postulated that the amino group can activate the carboxylic acid through hydrogen bonding, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl group. A study on the esterification of hexanoic acid with various N,N-dialkylamino alcohols revealed that the pseudo-first-order rate constants are influenced by the structure of the amino alcohol.

For comparison, the uncatalyzed esterification of hexanoic acid with 2-(N,N-dimethylamino)ethanol proceeds significantly faster than with 1-hexanol, suggesting an intramolecular catalytic effect of the amino group. While specific kinetic data for this compound is not available, a similar rate enhancement due to the presence of the cyclohexylamino group can be anticipated.

Table 1: Comparative Pseudo-First-Order Rate Constants for the Esterification of Hexanoic Acid with Various Alcohols in Toluene at 111 °C researchgate.net

| Alcohol | Rate Constant (k) [s⁻¹] |

| 1-Hexanol | 0.67 x 10⁻⁵ |

| 2-(N,N-Dimethylamino)ethanol | 7.5 x 10⁻⁵ |

| 2-(N,N-Diethylamino)ethanol | 2.5 x 10⁻⁵ |

| 3-(N,N-Dimethylamino)propan-1-ol | 1.1 x 10⁻⁵ |

This table is interactive. You can sort and filter the data.

In reactions such as esterification, key intermediates include the protonated form of the carboxylic acid and the tetrahedral intermediate formed after the nucleophilic attack of the alcohol. For amino alcohols, the transition state may be stabilized by intramolecular hydrogen bonding. It has been proposed that the esterification of 2-amino alcohols may proceed through a seven-membered transition state where the amino group activates the carboxylic acid. This cyclic transition state would lower the activation energy of the reaction, leading to an increased reaction rate.

Derivatization Strategies

The dual functionality of this compound allows for a variety of derivatization strategies to modify its physical and chemical properties.

Esterification of the primary hydroxyl group is a common derivatization strategy. The reaction is typically carried out by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst. The classic Fischer esterification involves heating the amino alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid.

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. Given the presence of the basic amino group in this compound, this group would likely be protonated first under strongly acidic conditions. This could potentially decrease the nucleophilicity of the hydroxyl group and slow down the esterification rate. Therefore, careful control of the reaction conditions, such as the amount of acid catalyst, is crucial.

Oxidation Reactions

The propan-1-ol moiety of this compound is susceptible to oxidation. As a secondary alcohol, its oxidation typically yields a ketone. The specific product formed is 2-(Cyclohexylamino)propan-1-one. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and another from the carbon atom to which the hydroxyl group is attached.

A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid), as well as milder, non-chromium-based reagents like Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane. The choice of reagent can be influenced by the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

While the primary site of oxidation is the secondary alcohol, the secondary amine can also be susceptible to oxidation under certain conditions, potentially leading to the formation of nitroxides or other oxidized nitrogen species. However, selective oxidation of the alcohol is generally achievable with appropriate reagent selection.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | 2-(Cyclohexylamino)propan-1-one | Anhydrous dichloromethane, room temperature |

| Jones Reagent (CrO₃/H₂SO₄) | 2-(Cyclohexylamino)propan-1-one | Acetone, 0 °C to room temperature |

| Swern Oxidation | 2-(Cyclohexylamino)propan-1-one | Dichloromethane, -78 °C to room temperature |

| Dess-Martin Periodinane | 2-(Cyclohexylamino)propan-1-one | Dichloromethane, room temperature |

Alkylation and Acylation of the Amine Moiety

The secondary amine in this compound is a nucleophilic center and readily undergoes alkylation and acylation reactions.

Alkylation: N-alkylation introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This reaction is typically achieved by treating the amino alcohol with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. The reactivity of the alkylating agent and the reaction conditions can be tuned to control the extent of alkylation. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction if the resulting tertiary amine is sufficiently nucleophilic and reacts further with the alkylating agent.

Acylation: N-acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This transformation is commonly carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to scavenge the acid byproduct. The resulting N-acyl derivative has a significantly different chemical character compared to the parent amine, with the amide nitrogen being less basic and nucleophilic due to the electron-withdrawing effect of the carbonyl group.

Table 2: Alkylation and Acylation of this compound

| Reaction Type | Reagent | Product |

| Alkylation | Methyl Iodide (CH₃I) | 2-(Cyclohexyl(methyl)amino)propan-1-ol |

| Alkylation | Ethyl Bromide (CH₃CH₂Br) | 2-(Cyclohexyl(ethyl)amino)propan-1-ol |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Cyclohexyl-N-(1-hydroxypropan-2-yl)acetamide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-Cyclohexyl-N-(1-hydroxypropan-2-yl)acetamide |

Cyclohexyl Ring and Propanol (B110389) Backbone Modifications

Beyond the direct reactions of the amine and alcohol functional groups, the cyclohexyl ring and the propanol backbone of this compound can also be chemically modified, leading to a diverse range of analogs.

Cyclohexyl Ring Modifications: The saturated cyclohexyl ring is generally unreactive towards many common organic reagents. However, functionalization can be achieved through free-radical halogenation, which can introduce a halogen atom onto the ring, providing a handle for subsequent nucleophilic substitution or elimination reactions. More sophisticated methods involving C-H activation could also be employed to introduce functional groups at specific positions on the cyclohexyl ring, although this would require specialized catalysts and conditions.

Propanol Backbone Modifications: The propanol backbone can be altered through various synthetic strategies. For instance, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles to introduce different functionalities at the C1 position. Alternatively, the entire propanolamine (B44665) unit can be synthesized from different starting materials to introduce variations in the chain length or branching of the backbone. For example, starting from different epoxides and reacting them with cyclohexylamine (B46788) can lead to analogs with substituents on the propanol chain.

These modifications allow for the systematic alteration of the steric and electronic properties of the molecule, which is a common strategy in medicinal chemistry for the development of new therapeutic agents.

Table 3: Potential Modifications of the Cyclohexyl Ring and Propanol Backbone

| Moiety | Modification Strategy | Potential Reagents/Conditions | Potential Products |

| Cyclohexyl Ring | Free-Radical Halogenation | N-Bromosuccinimide (NBS), light or radical initiator | 2-((Bromo-cyclohexyl)amino)propan-1-ol isomers |

| Propanol Backbone | Conversion of OH to Leaving Group | p-Toluenesulfonyl chloride (TsCl), pyridine | 2-(Cyclohexylamino)propyl-1-tosylate |

| Propanol Backbone | Nucleophilic Substitution on Tosylate | Sodium azide (B81097) (NaN₃) | 1-Azido-2-(cyclohexylamino)propane |

| Propanol Backbone | Synthesis from alternative epoxide | Cyclohexylamine, 1,2-epoxybutane | 1-(Cyclohexylamino)butan-2-ol |

Catalytic Applications and Ligand Design Utilizing 2 Cyclohexylamino Propan 1 Ol Derivatives

Role as Chiral Ligands in Asymmetric Catalysis

Chiral β-amino alcohols, such as derivatives of 2-(cyclohexylamino)propan-1-ol, are privileged scaffolds in asymmetric catalysis. They can coordinate to metal centers through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This bidentate coordination creates a rigid and well-defined chiral environment around the metal, which is crucial for inducing high stereoselectivity in a variety of chemical transformations.

The stereogenic centers on the this compound backbone dictate the spatial arrangement of the substituents, thereby influencing the approach of the substrate to the catalytic center. This control over the transition state geometry is fundamental to achieving high enantiomeric or diastereomeric excesses in the product. The cyclohexyl group on the nitrogen atom and the methyl group on the carbon backbone provide steric bulk that can further enhance facial discrimination of the substrate.

Design Principles for Amino Alcohol-Based Ligands

The design of effective chiral ligands based on the amino alcohol framework follows several key principles aimed at maximizing catalytic activity and stereoselectivity. These principles include:

Steric Tuning: The steric hindrance around the catalytic center can be modulated by modifying the substituents on both the nitrogen and the carbon backbone of the amino alcohol. For instance, the cyclohexyl group in this compound provides significant steric bulk, which can be crucial for creating a well-defined chiral pocket.

Electronic Effects: The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing groups. These modifications can influence the Lewis acidity of the metal center, thereby affecting the catalytic activity.

Conformational Rigidity: A rigid ligand backbone is generally desirable as it reduces the number of possible transition states, leading to higher selectivity. The chelation of the amino and hydroxyl groups to a metal center imparts significant rigidity to the resulting complex.

Modularity: The synthesis of amino alcohol ligands is often modular, allowing for the systematic variation of substituents to create a library of ligands. This facilitates the rapid screening and optimization of catalysts for a specific reaction.

Homogeneous Catalysis Systems

Derivatives of this compound are effective ligands in a range of homogeneous catalytic systems, including both transition metal-mediated catalysis and organocatalysis.

In transition metal catalysis, chiral β-amino alcohols serve as ligands for various metals, with palladium and ruthenium complexes being extensively studied.

Palladium-Catalyzed Reactions: Chiral β-amino alcohol ligands have been employed in palladium-catalyzed cross-coupling reactions. While specific data for this compound is not abundant, analogous systems with similar β-amino alcohols have demonstrated high efficacy. For example, palladium complexes of chiral amino alcohols have been used in Suzuki-Miyaura and Heck couplings, where the ligand's structure is critical for achieving high yields and enantioselectivities. The bidentate N,O-ligation to the palladium center is believed to stabilize the active catalytic species and influence the stereochemical outcome of the reaction.

Ruthenium-Catalyzed Reactions: Ruthenium complexes bearing chiral β-amino alcohol ligands are particularly effective for asymmetric transfer hydrogenation of ketones and imines. mdpi.com These reactions provide a valuable route to chiral alcohols and amines, which are important building blocks in the pharmaceutical and fine chemical industries. The ruthenium complex, often in the form of [RuCl₂(arene)]₂, coordinates with the amino alcohol to form the active catalyst. The inherent rigidity of ligands analogous to this compound has been shown to be important for achieving good enantioselectivities. mdpi.com

Below is an illustrative data table showing the performance of a generic chiral β-amino alcohol ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of various ketones, which demonstrates the potential of ligands like this compound.

| Entry | Ketone Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 95 (R) |

| 2 | Propiophenone | 1-Phenylpropan-1-ol | 98 | 92 (R) |

| 3 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >99 | 97 (R) |

| 4 | Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 95 | 88 (R) |

This table is illustrative and based on typical results for ruthenium-catalyzed transfer hydrogenation with chiral β-amino alcohol ligands.

Chiral β-amino alcohols can also function as organocatalysts, activating substrates through non-covalent interactions or by forming transient covalent intermediates. Simple primary β-amino alcohols have been shown to be efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov In these reactions, the amino group can act as a Brønsted base or form an enamine intermediate, while the hydroxyl group can participate in hydrogen bonding to orient the substrates and stabilize the transition state. This dual activation is a hallmark of many bifunctional organocatalysts.

The following table illustrates the potential of a generic chiral β-amino alcohol organocatalyst in the Michael addition of a β-keto ester to a nitroalkene.

| Entry | β-Keto Ester | Nitroalkene | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Ethyl 2-oxocyclopentanecarboxylate | β-Nitrostyrene | 95:5 | 92 |

| 2 | Ethyl 2-oxocyclohexanecarboxylate | β-Nitrostyrene | 90:10 | 88 |

| 3 | Ethyl acetoacetate | (E)-1-Nitro-2-phenylpropene | 85:15 | 85 |

This table is illustrative and based on typical results for organocatalytic Michael additions with chiral β-amino alcohol catalysts.

Heterogeneous Catalysis Systems

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, derivatives of this compound can be immobilized on solid supports to create heterogeneous catalysts. Common supports include silica, alumina, polymers, and magnetic nanoparticles. nih.gov

Immobilization can be achieved by covalently linking the amino alcohol ligand to the support material. It is crucial that the immobilization strategy does not significantly compromise the catalytic activity or selectivity of the ligand. The linker used to attach the ligand to the support should be carefully chosen to ensure that the active catalytic site remains accessible to the substrates.

Heterogenized chiral copper(II) complexes of amino alcohols have been effectively used as recyclable catalysts for the nitroaldol (Henry) reaction, producing nitroaldol products with high enantioselectivity and yields. nih.gov The solid support allows for easy recovery of the catalyst by filtration and subsequent reuse, which is economically and environmentally advantageous.

Mechanistic Insights into Catalytic Cycles and Selectivity Origin

The mechanism of catalysis and the origin of stereoselectivity in reactions employing this compound derivatives depend on the specific catalytic system.

In Transition Metal-Mediated Catalysis: For ruthenium-catalyzed transfer hydrogenation, the mechanism is generally believed to involve a six-membered cyclic transition state. The amino alcohol ligand coordinates to the ruthenium center, and upon addition of a base, a ruthenium-hydride species is formed. The substrate (ketone or imine) then coordinates to the metal, and the hydride is transferred to the carbonyl or iminyl carbon, while a proton is transferred from the N-H group of the ligand to the oxygen or nitrogen of the substrate. The chirality of the ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the product in excess.

In Organocatalysis: In the case of the Michael addition, the amino group of the catalyst can deprotonate the β-keto ester to form an enolate, or it can form an enamine with a ketone or aldehyde. The hydroxyl group of the catalyst can then activate the nitroalkene electrophile through hydrogen bonding. The chiral scaffold of the catalyst organizes the two reacting partners in a specific orientation within the transition state, leading to a highly stereoselective carbon-carbon bond formation. The enantioselectivity is determined by the specific hydrogen-bonding network and steric interactions in the transition state assembly.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Cyclohexylamino Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. For 2-(Cyclohexylamino)propan-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable for a complete structural assignment.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | Broad singlet | s |

| -NH | Broad singlet | s |

| H-1 (CH₂) | ~3.4 - 3.6 | m |

| H-2 (CH) | ~2.8 - 3.0 | m |

| H-3 (CH₃) | ~1.1 - 1.2 | d |

| Cyclohexyl-H (CH) | ~2.4 - 2.6 | m |

| Cyclohexyl-H (CH₂) | ~1.0 - 1.9 | m |

Note: Predicted values are based on analogous structures and general chemical shift principles. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals.

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₂) | ~68 - 72 |

| C-2 (CH) | ~55 - 60 |

| C-3 (CH₃) | ~18 - 22 |

| Cyclohexyl C-1' (CH) | ~58 - 62 |

| Cyclohexyl C-2', C-6' (CH₂) | ~30 - 35 |

| Cyclohexyl C-3', C-5' (CH₂) | ~24 - 28 |

| Cyclohexyl C-4' (CH₂) | ~25 - 29 |

Note: Predicted values are based on analogous structures and general chemical shift principles.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. Key expected correlations include cross-peaks between the protons on C-1 and C-2, and between the proton on C-2 and the methyl protons at C-3. Additionally, correlations between the methine proton of the cyclohexyl group and its adjacent methylene (B1212753) protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals as listed in the tables above, confirming the C-H framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. For this compound, NOESY could help to determine the relative stereochemistry at the chiral center (C-2) by observing correlations between the protons on the propanol (B110389) backbone and the cyclohexyl ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₉NO, the expected exact mass is 157.1467 g/mol nih.gov. Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion.

Plausible Mass Spectrometry Fragmentation Pattern:

| m/z | Proposed Fragment Ion |

| 157 | [C₉H₁₉NO]⁺ (Molecular Ion) |

| 112 | [C₇H₁₄N]⁺ (Loss of C₂H₅O) |

| 55 | [C₄H₇]⁺ (Cyclohexenyl cation) |

| 30 | [CH₄N]⁺ (Iminomethyl cation) |

Note: The fragmentation pattern is proposed based on common fragmentation pathways for amino alcohols. The m/z values of 112, 55, and 30 have been noted in spectral databases for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Infrared Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3400 - 3250 (medium) | N-H stretch | Secondary Amine |

| 2960 - 2850 (strong) | C-H stretch | Alkane (Cyclohexyl and Propyl) |

| 1470 - 1450 (medium) | C-H bend | Alkane |

| 1150 - 1050 (strong) | C-O stretch | Secondary Alcohol |

| 1150 - 1080 (medium) | C-N stretch | Amine |

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of this compound could be grown, X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and torsional angles. Furthermore, for this chiral molecule, X-ray diffraction analysis of a crystal of a single enantiomer would allow for the determination of its absolute configuration (R or S at the C-2 position). As of now, no public crystallographic data is available for this compound.

Emerging Research and Future Perspectives in this compound Chemistry

The chemical compound this compound, a chiral amino alcohol, is drawing increasing interest for its potential applications across various fields of chemical synthesis and materials science. Its bifunctional nature, possessing both a secondary amine and a primary alcohol functional group, combined with its inherent chirality, makes it a versatile building block for novel chemical architectures and functional materials. This article explores the emerging research directions and future perspectives in the chemistry of this compound, focusing on its integration into multi-component reactions, its role in advanced materials, the application of green chemistry principles to its synthesis and use, and its development in new catalytic and chiral recognition systems.

Q & A

Q. How can chiral resolution of this compound enantiomers be achieved for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.